Apoptosis Induction in HepG2 Hepatocellular Carcinoma Cells vs. Untreated Control
This compound (designated as Compound 5 in the source study) directly induced apoptosis in HepG2 hepatocellular carcinoma cells, achieving 22.86% apoptotic cell population compared to only 0.51% in the untreated control, representing a 44.8-fold increase over baseline [1]. This apoptotic effect was mechanistically supported by a 5.61-fold upregulation of caspase-3 levels relative to control cells, and was accompanied by cell cycle arrest predominantly at the Pre-G1 phase [1]. The comparator is the untreated vehicle control within the same experiment. No head-to-head comparison data against a reference drug (e.g., sorafenib) are available for this specific compound within this study; the comparison is therefore restricted to the compound-versus-control differential.
| Evidence Dimension | Apoptosis induction (% apoptotic cells) and caspase-3 fold-change in HepG2 cells |
|---|---|
| Target Compound Data | 22.86% apoptosis; 5.61-fold caspase-3 increase over control |
| Comparator Or Baseline | Untreated HepG2 control cells: 0.51% apoptosis; caspase-3 set at 1.0 (baseline) |
| Quantified Difference | 44.8-fold increase in apoptotic cell population; 5.61-fold increase in caspase-3 level |
| Conditions | HepG2 hepatocellular carcinoma cell line; in vitro; compound concentration and exposure duration as specified in Hagras et al. 2022; flow cytometric analysis for apoptosis and Pre-G1 arrest |
Why This Matters
The 44.8-fold apoptotic induction over baseline quantitatively anchors this compound's functional anticancer activity, directly informing target engagement and mechanism-of-action studies for VEGFR-2-driven cancer models.
- [1] Hagras M, Saleh MA, Ezz Eldin RR, et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022;37(1):380-396. doi:10.1080/14756366.2021.2015342. PMID: 34923885. View Source
